Thymyl alpha-ethyl-4-biphenylacetate

Description

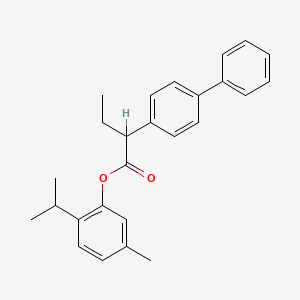

Thymyl alpha-ethyl-4-biphenylacetate is a synthetic derivative of thymol, a monoterpene phenol naturally occurring in plants such as thyme (Thymus vulgaris). Structurally, it combines the thymol moiety (2-isopropyl-5-methylphenol) with an alpha-ethyl-4-biphenylacetate ester group. This modification aims to enhance bioactivity, stability, or target specificity compared to thymol or simpler thymyl esters (e.g., thymyl acetate or thymyl isobutyrate).

Properties

CAS No. |

20724-13-4 |

|---|---|

Molecular Formula |

C26H28O2 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) 2-(4-phenylphenyl)butanoate |

InChI |

InChI=1S/C26H28O2/c1-5-23(22-14-12-21(13-15-22)20-9-7-6-8-10-20)26(27)28-25-17-19(4)11-16-24(25)18(2)3/h6-18,23H,5H2,1-4H3 |

InChI Key |

GNBAJEWDTRDVTA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC3=C(C=CC(=C3)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thymyl alpha-ethyl-4-biphenylacetate typically involves the esterification of alpha-ethyl-4-biphenylacetic acid with thymol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thymyl alpha-ethyl-4-biphenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Thymyl alpha-ethyl-4-biphenylacetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of thymyl alpha-ethyl-4-biphenylacetate is primarily attributed to its ability to interact with biological membranes and enzymes. The thymol moiety in the compound is known to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thymyl alpha-ethyl-4-biphenylacetate belongs to a broader class of thymol derivatives. Below is a comparative analysis with structurally or functionally related compounds, supported by experimental data from the provided evidence:

Table 1: Key Properties of Thymyl Derivatives

Key Comparisons

Structural Modifications and Bioactivity Thymyl chloroacetate vs. Thymol: The chloroacetate group increases toxicity (lower LD₅₀) in ants compared to thymol, likely due to enhanced electrophilicity or membrane disruption . Thymyl cinnamate vs. Eugenyl cinnamate: Both induce vacuoles in Schistosoma mansoni parasites, but thymyl cinnamate’s thymol moiety may confer distinct interactions with lipid membranes or autophagy pathways .

Mechanistic Differences Thymol and thymyl chloroacetate disrupt insect behavior (e.g., reduced allogrooming), whereas thymyl cinnamate targets parasite autophagy . This suggests that ester functionalization directs activity toward specific biological pathways.

Natural vs. Synthetic Derivatives

- Natural derivatives like thymyl isobutyrate (found in Pulicaria mauritanica) lack documented insecticidal or antiparasitic activity, highlighting the importance of synthetic modifications (e.g., chloroacetate or cinnamate groups) for enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.